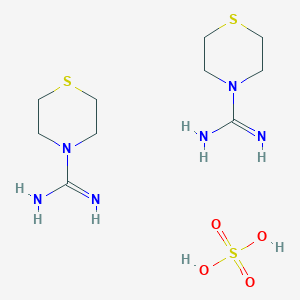
2-oxo-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-oxo-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Study of Reactions with Chromone-3-carboxaldehydes : Shutov et al. (2011) investigated the reaction of 3-formylchromones with 2-aryl-4-hydroxy-6H-1,3-thiazin-6-ones, leading to novel compounds. This study showcases the chemical reactivity of chromone derivatives, potentially relevant to the synthesis of the target compound (Shutov, Kuklina, & Ivin, 2011).
Synthesis and Biological Evaluation of Coumarin Derivatives : Ramaganesh et al. (2010) synthesized a series of coumarin derivatives with potential biological properties, highlighting the process of creating and evaluating compounds with a chromene structure (Ramaganesh, Bodke, & Venkatesh, 2010).
Crystallographic Study of Chromene Derivatives : Reis et al. (2013) performed a detailed crystallographic study on chromene derivatives, providing insights into their structural characteristics, which could be beneficial for understanding the physical and chemical properties of related compounds (Reis, Gaspar, Borges, Gomes, & Low, 2013).
Biological Applications
Docking Studies for Breast Cancer : Abd El Ghani et al. (2022) explored the anticancer activities of chromeno[4,3-b]pyridine derivatives, including molecular docking studies, which may suggest potential therapeutic applications for structurally similar compounds (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Antimicrobial Activity of Chromeno Derivatives : Azab et al. (2017) synthesized and evaluated the antimicrobial activities of novel compounds based on chromene structures, indicating the potential for antimicrobial applications (Azab, Azab, & Elkanzi, 2017).
Material Science and Photophysical Properties
- Synthesis and Properties of Aromatic Polyamides : Nechifor (2009) developed aromatic polyamides with coumarin chromophores, exploring their properties for applications in material science, particularly focusing on their photosensitive and thermal properties (Nechifor, 2009).
properties
IUPAC Name |
2-oxo-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-20-7-6-18(15-8-11-23-12-9-15)25-26(20)13-3-10-24-21(28)17-14-16-4-1-2-5-19(16)30-22(17)29/h1-2,4-9,11-12,14H,3,10,13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPKRWRYKXHDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2682028.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2682029.png)
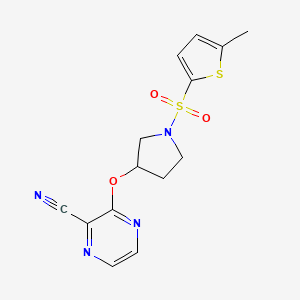

![2-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]propanediamide](/img/structure/B2682033.png)
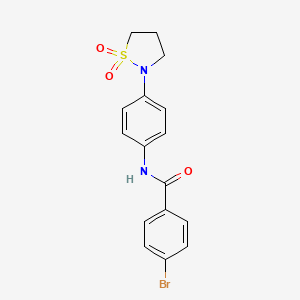

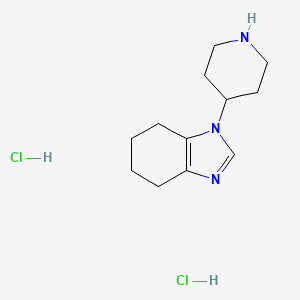
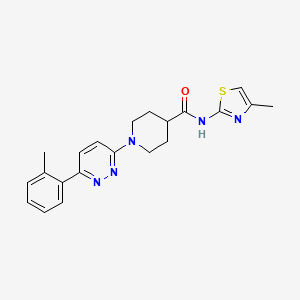
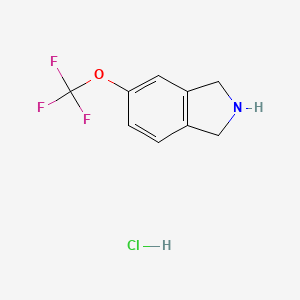
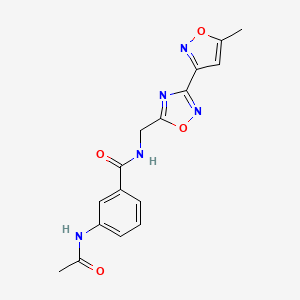

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682048.png)
